molecular formula C12H20O B8302965 4-Isobutyl-6-methylcyclohex-3-enecarbaldehyde

4-Isobutyl-6-methylcyclohex-3-enecarbaldehyde

Cat. No. B8302965
M. Wt: 180.29 g/mol
InChI Key: KCXNPTINLLDAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999914B2

Procedure details

Crotonaldehyde cis/trans (16 g, 230 mmol) was dissolved in methylene chloride and cooled to −30° C. With stirring, and under nitrogen, BF3.OEt2 (3.6 ml, 29 mmol) was added gradually. A solution of 5-methyl-3-methylenehex-1-ene 2 (21 g, 191 mmol) in methylene chloride (50 ml) was then added at −30° C. over 1 h and the pot allowed to warm to −20° C. The solution was stirred at this temperature for a further 1.5 h before being poured onto 2M NaOH (100 ml). After brief agitation the phases were separated and the lower organic phase washed with water (100 ml) and brine (2×100 ml). The combined aqueous phases were extracted with MTBE (150 ml), phase separated and the upper organic part washed to neutral with brine. The organic phases were combined, dried (Na2SO4) and concentrated in vacuo to afford 3b as a pale yellow oil (33 g, 94% yield; 98% pure). The product was used in the next steps without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
5-methyl-3-methylenehex-1-ene
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].B(F)(F)F.CCOCC.[CH3:15][CH:16]([CH3:22])[CH2:17][C:18](=[CH2:21])[CH:19]=[CH2:20].[OH-].[Na+]>C(Cl)Cl>[CH2:17]([C:18]1[CH2:21][CH:3]([CH3:4])[CH:2]([CH:1]=[O:5])[CH2:20][CH:19]=1)[CH:16]([CH3:22])[CH3:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)=O
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
5-methyl-3-methylenehex-1-ene
Quantity
21 g
Type
reactant
Smiles
CC(CC(C=C)=C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C
STIRRING
Type
STIRRING
Details
The solution was stirred at this temperature for a further 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After brief agitation the phases were separated
WASH
Type
WASH
Details
the lower organic phase washed with water (100 ml) and brine (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases were extracted with MTBE (150 ml), phase
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the upper organic part washed to neutral with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CCC(C(C1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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